2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-
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Overview
Description
AD 5 is a bioactive chemical.
Scientific Research Applications
1. Chemical Synthesis and Properties
- Preparation of Amino Acids: The synthesis of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, related to 2-Propenoic acid, was explored. This compound is a constituent amino acid in AM-toxins and has been synthesized through specific chemical processes (Shimohigashi et al., 1976).
- Synthesis for Cancer Chemoprevention: Derivatives of 2-Propenoic acid have been investigated for their potential in cancer chemoprevention. These studies focus on secondary metabolites biosynthetically related to ferulic acid (Curini et al., 2006).
- Prodrug Development: A novel prodrug of this compound has been synthesized for colon cancer treatment, showcasing its potential in targeted drug delivery (Curini et al., 2005).
2. Structural Analysis
- X-ray Crystallography: Studies have utilized X-ray crystallography to elucidate the structure of derivatives of 2-Propenoic acid, providing insights into their chemical behavior and potential applications (Stomberg et al., 1994).
- Spectroscopic Studies: Spectroscopic methods have been employed to analyze the structural properties of these compounds, furthering the understanding of their chemical characteristics (Venkatesan et al., 2016).
3. Biological and Pharmacological Applications
- Photodynamics in Antioxidants: The dynamics of ferulic acid, a compound related to 2-Propenoic acid, have been studied in the context of their antioxidant activity. This research has implications for their use in sunscreen components due to their UV absorption and antioxidant properties (Horbury et al., 2016).
- Metal-Organic Frameworks (MOFs) Construction: Derivatives of 2-Propenoic acid have been used in the design of MOFs, showcasing their utility in material science (Xie et al., 2007).
properties
CAS RN |
92455-12-4 |
---|---|
Product Name |
2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- |
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-3-5-10(17-2)6-4-9/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16) |
InChI Key |
DNBSASOCQLUZFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
92455-12-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AD 5 AD-5 N-(4-methoxyphenylacetyl)dehydroalanine paramethoxyphenyl-acetyl dehydroalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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